Beauverilide A
Beschreibung
Beauverilide A is a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. Structurally, it consists of alternating L- and D-amino acid residues, including unique non-proteinogenic units such as β-alanine and N-methylated amino acids, which confer conformational rigidity and bioactivity . Its bioactivity profile includes antifungal, insecticidal, and cytotoxic properties, making it a compound of interest in agricultural and pharmacological research .
Eigenschaften
CAS-Nummer |
13594-27-9 |
|---|---|
Molekularformel |
C31H49N3O5 |
Molekulargewicht |
543.749 |
IUPAC-Name |
(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C31H49N3O5/c1-7-9-10-12-15-22(6)25-19-26(35)33-27(20(3)4)30(37)32-24(18-23-16-13-11-14-17-23)29(36)34-28(21(5)8-2)31(38)39-25/h11,13-14,16-17,20-22,24-25,27-28H,7-10,12,15,18-19H2,1-6H3,(H,32,37)(H,33,35)(H,34,36)/t21-,22?,24-,25?,27-,28+/m0/s1 |
InChI-Schlüssel |
HJBLIOPGIUXVFY-KWTKYGEESA-N |
SMILES |
CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Beauverilide A and Analogues
Key Findings :
- Conformational Flexibility : this compound exhibits reduced flexibility compared to Beauvericin due to its β-alanine and N-methylated residues, enhancing its stability in biological environments .
- Bioactivity Specificity : Unlike Beauvericin and Enniatin B, which primarily target ion channels, this compound shows selective antifungal activity with minimal cytotoxicity to mammalian cells .
Comparison with Functionally Similar Compounds
Table 2: Functional Comparison of this compound and Antifungal Peptides
Key Findings :
- Mechanistic Divergence : this compound disrupts ergosterol biosynthesis indirectly, unlike Amphotericin B, which directly binds ergosterol. This reduces off-target toxicity compared to polyene antifungals .
Q & A
Basic Research Questions
Q. What are the primary methodologies for identifying and characterizing Beauverilide A in complex biological matrices?
- Methodological Answer : Isolation typically involves liquid-liquid extraction or solid-phase extraction, followed by purification via preparative HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For reproducibility, experimental details (e.g., solvent systems, column specifications) must be meticulously documented to enable replication .
- Example Data :
- NMR Shifts : Key peaks at δ 7.2–7.4 ppm (aromatic protons), δ 1.2 ppm (methyl groups).
- HR-MS : [M+H]+ observed at m/z 785.4321 (theoretical 785.4318).
Q. How should researchers design bioactivity assays to evaluate this compound’s antifungal properties?
- Methodological Answer : Use in vitro models (e.g., Candida albicans MIC assays) with standardized protocols (CLSI guidelines). Include positive controls (e.g., amphotericin B) and dose-response curves (IC50 calculations via nonlinear regression). Validate results across multiple cell lines to minimize batch variability .
- Example Data :
| Strain | IC50 (µg/mL) | 95% CI |
|---|---|---|
| C. albicans | 12.3 | 11.1–13.5 |
| Aspergillus fumigatus | 18.7 | 16.9–20.5 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform comparative meta-analysis by harmonizing variables (e.g., assay conditions, solvent used). For example, discrepancies in IC50 values may arise from differences in fungal strain virulence or culture media. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
- Case Study : A 2024 study attributed conflicting cytotoxicity results to variations in serum concentration (10% FBS vs. serum-free media), altering compound bioavailability .
Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?
- Methodological Answer : Employ kinetic resolution via asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic methods (lipase-mediated esterification). Monitor reaction progress via LC-MS and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE) .
- Example Data :
| Catalyst | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pd-BINAP | 60 | 72 | 98 |
| Lipase PS | 37 | 65 | 95 |
Q. What integrative approaches are recommended for identifying this compound’s molecular targets in host-pathogen systems?
- Methodological Answer : Combine multi-omics (proteomics, metabolomics) with computational docking (AutoDock Vina). Validate targets via CRISPR-Cas9 knockouts or surface plasmon resonance (SPR) binding assays .
- Example Workflow :
Proteomics : Identify differentially expressed proteins in treated vs. untreated pathogens.
Docking : Prioritize proteins with binding energy ≤ −8.0 kcal/mol.
Validation : Measure binding affinity (SPR) and phenotypic changes in knockout strains.
Q. How can researchers assess this compound’s stability under physiological conditions for preclinical development?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Evaluate pH-dependent degradation (simulated gastric fluid vs. PBS) and cytochrome P450 metabolic profiling .
Q. What mechanistic studies elucidate this compound’s role in disrupting fungal biofilm formation?
- Methodological Answer : Use transcriptomics (RNA-seq) to identify downregulated biofilm-related genes (e.g., ALS3, HWP1). Correlate with confocal microscopy imaging of biofilm architecture and extracellular matrix (ECM) composition analysis (e.g., β-glucan quantification) .
Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?
- Methodological Answer : Synthesize analogs with modifications to the cyclic depsipeptide core. Test against fungal and mammalian cells to calculate selectivity indices (SI = IC50 mammalian/IC50 fungal). Prioritize analogs with SI > 10 .
Guidelines for Data Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
